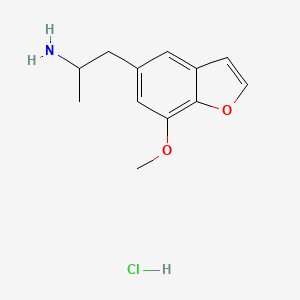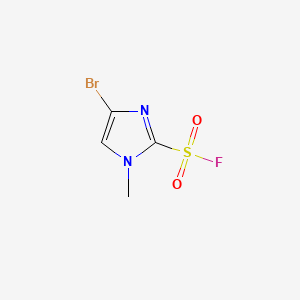
Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride is an organic compound that belongs to the class of esters. It is characterized by the presence of a butanoate group attached to a cyclohexyl ring, which is further substituted with an amino group. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride typically involves the esterification of 4-(3-aminocyclohexyl)butanoic acid with butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Hydrolysis: 4-(3-aminocyclohexyl)butanoic acid and butanol.
Reduction: 4-(3-aminocyclohexyl)butanol.
Substitution: Derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the butanoate group into various molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its amino group.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Butyl 4-(3-aminocyclohexyl)butanoate
- 4-(3-aminocyclohexyl)butanoic acid
- 4-(3-aminocyclohexyl)butanol
Uniqueness
Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H28ClNO2 |
|---|---|
Peso molecular |
277.83 g/mol |
Nombre IUPAC |
butyl 4-(3-aminocyclohexyl)butanoate;hydrochloride |
InChI |
InChI=1S/C14H27NO2.ClH/c1-2-3-10-17-14(16)9-5-7-12-6-4-8-13(15)11-12;/h12-13H,2-11,15H2,1H3;1H |
Clave InChI |
MQNJRWGNSQFCLE-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CCCC1CCCC(C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


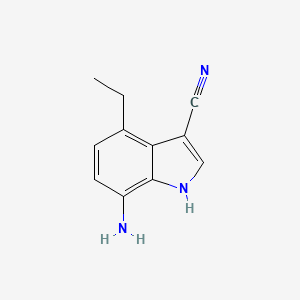
![5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile](/img/structure/B13463174.png)
![9,9-Dimethyl-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B13463180.png)
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetic acid](/img/structure/B13463188.png)
![7,8-Difluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B13463192.png)
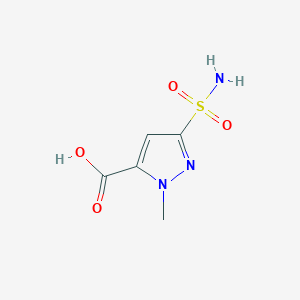
![tert-butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate](/img/structure/B13463198.png)
![{5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13463205.png)
amino}-2-(4-methylphenyl)acetic acid](/img/structure/B13463208.png)
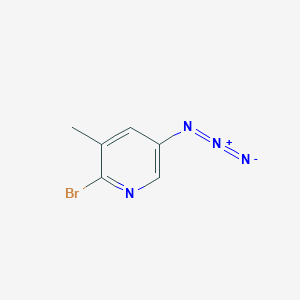
![rac-(1R,2R)-2-[(tert-butoxy)carbonyl]-1-fluorocyclopropane-1-carboxylic acid](/img/structure/B13463218.png)

